molecular formula C11H17ClN2 B1320346 N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine CAS No. 1019110-34-9

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

Cat. No. B1320346
M. Wt: 212.72 g/mol
InChI Key: GLPYIZQDFPPCRR-UHFFFAOYSA-N
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Description

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is a chemical compound that is derived from the chlorination of 4-methylbenzene-1,2-diamine. This process leads to the formation of various chlorinated products, including the pentachloro ketone, which can undergo further transformations to yield hydroxy acids and methylated derivatives. The compound and its derivatives are of interest due to their potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the chlorination of 4-methylbenzene-1,2-diamine results in the formation of a pentachloro ketone, which can be further transformed into hydroxy acids and other derivatives through treatment with a base . Although the specific synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated derivatives of 4-methylbenzene-1,2-diamine has been determined using X-ray crystallography. These structures provide insight into the arrangement of atoms and the geometry of the molecules. For example, the crystal structure determinations reported for compounds resulting from the chlorination process reveal the spatial configuration of the molecules and the presence of various functional groups .

Chemical Reactions Analysis

The chemical reactions involving chlorinated derivatives of 4-methylbenzene-1,2-diamine are complex and can lead to a variety of products. The initial chlorination step is followed by base-induced transformations that yield hydroxy acids and methylated derivatives. These reactions demonstrate the reactivity of the chlorinated compounds and their potential as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by single crystal X-ray diffraction, NMR, UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC techniques . These studies provide valuable information on the stability, electronic structure, and thermal behavior of the compounds, which are essential for understanding their potential applications.

properties

IUPAC Name

1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPYIZQDFPPCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

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